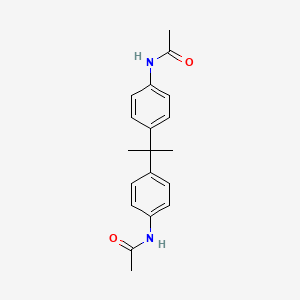
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide (CPCA) is a synthetic compound that has gained attention in the scientific community for its potential use in various fields of research. CPCA is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and has been found to have unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide exerts its effects through the inhibition of HDACs and AChE. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes.
Biochemical and physiological effects:
The inhibition of HDACs and AChE by this compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs. It has also been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting AChE.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide in lab experiments is its specificity for HDACs and AChE, which allows for targeted inhibition of these enzymes. However, one limitation is that this compound may not be effective in all cell types or organisms, and further research is needed to determine its efficacy in different contexts.
Orientations Futures
There are several future directions for research involving N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide. One potential area of study is its use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to determine the full extent of this compound's effects on HDACs and AChE, as well as its potential interactions with other cellular processes.
Méthodes De Synthèse
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with chloroacetyl chloride, followed by cyclization with cyclopropylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide has been used in various scientific research applications, including as a tool to study the function of certain proteins and enzymes. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and acetylcholinesterase (AChE), which are involved in various cellular processes.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSUPOOORHPMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)
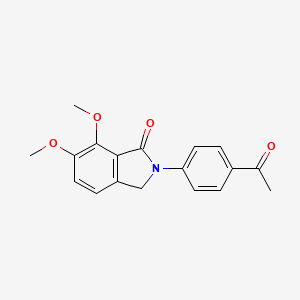
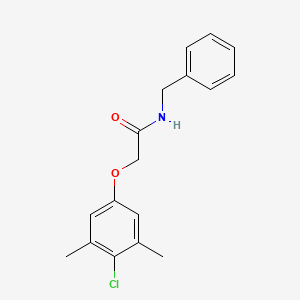
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)
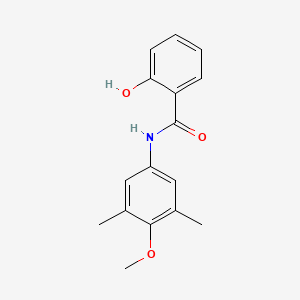
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
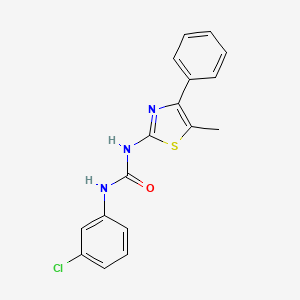
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)

